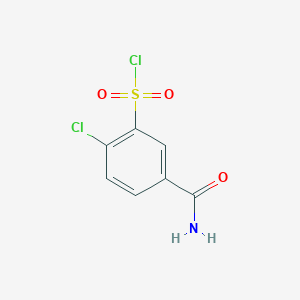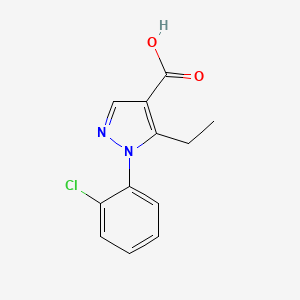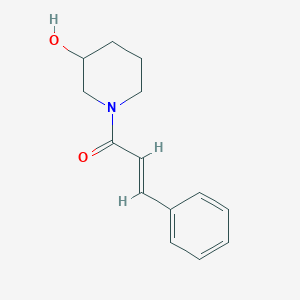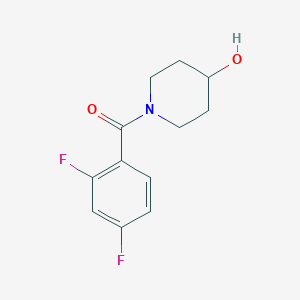
6-氟-8-甲基-4-氧代-1,4-二氢喹啉-3-羧酸
描述
6-Fluoro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a synthetic quinolone derivative. It has a molecular weight of 221.19 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for 6-Fluoro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is1S/C11H8FNO3/c1-5-2-6 (12)3-7-9 (5)13-4-8 (10 (7)14)11 (15)16/h2-4H,1H3, (H,13,14) (H,15,16) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 2D or 3D model of the molecule. Physical and Chemical Properties Analysis
6-Fluoro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a powder that is stored at room temperature . It has a molecular weight of 221.19 .科学研究应用
抗菌应用
6-氟-8-甲基-4-氧代-1,4-二氢喹啉-3-羧酸及其衍生物因其抗菌特性而被广泛研究。研究表明,这些化合物对革兰氏阳性菌和革兰氏阴性菌均表现出有效的抗菌活性。例如,Miyamoto 等人(1990 年)合成了各种衍生物并测试了它们的抗菌活性,发现对一系列细菌物种具有显着的效力,包括铜绿假单胞菌(Miyamoto 等人,1990)。同样,Cooper 等人(1990 年)制备了 6-氟-7-取代衍生物,揭示出某些化合物表现出增强的抗菌活性,特别是对革兰氏阳性菌(Cooper 等人,1990)。
合成和结构研究
一些研究集中于 6-氟-8-甲基-4-氧代-1,4-二氢喹啉-3-羧酸衍生物的合成和结构分析。Koga 等人(1980 年)探讨了抗菌单取代衍生物的构效关系,导致合成了更有效的化合物(Koga 等人,1980)。此外,Bálint 等人(1999 年)合成了抗菌剂氟苯喹,强调了立体化学对这些化合物生物活性的重要性(Bálint 等人,1999)。
新应用和衍生物
研究还被用来发现这种化学物质的新应用和衍生物。例如,Patel 和 Patel(2010 年)合成了基于氟喹诺酮的 4-噻唑烷酮,证明了它们的抗菌活性(Patel & Patel,2010)。此外,Hirano 等人(2004 年)发现 6-甲氧基-4-喹啉酮(一种衍生物)是一种稳定的荧光团,在宽 pH 范围内具有强荧光,可用于生物医学分析(Hirano 等人,2004)。
安全和危害
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
作用机制
Target of Action
The primary target of 6-Fluoro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is bacterial DNA-gyrase . This enzyme is crucial for bacteria reproduction, as it is involved in the replication, transcription, and repair of bacterial DNA .
Mode of Action
6-Fluoro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid interacts with its target by inhibiting the bacterial DNA-gyrase . This inhibition disrupts the replication and transcription processes, thereby halting bacterial growth .
Biochemical Pathways
The compound affects the DNA replication pathway in bacteria. By inhibiting DNA-gyrase, it prevents the supercoiling of DNA, which is a critical step in DNA replication . This disruption in the pathway leads to the cessation of bacterial growth .
Pharmacokinetics
Like other fluoroquinolones, it is expected to have good oral bioavailability and broad tissue distribution .
Result of Action
The result of the action of 6-Fluoro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is the inhibition of bacterial growth . By disrupting DNA replication, the compound prevents bacteria from reproducing, thereby stopping the progression of the bacterial infection .
Action Environment
The action of 6-Fluoro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and stability . Additionally, the presence of other substances, such as metal ions, can potentially interact with the compound and alter its efficacy .
生化分析
Biochemical Properties
6-Fluoro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid plays a crucial role in biochemical reactions by inhibiting bacterial DNA gyrase and topoisomerase IV. These enzymes are responsible for supercoiling and uncoiling of bacterial DNA, which is essential for DNA replication and transcription . The compound binds to the DNA-enzyme complex, stabilizing it and preventing the re-ligation of the DNA strands, thereby inhibiting bacterial cell division and leading to cell death . This interaction is highly specific to bacterial enzymes, making the compound effective against a wide range of bacterial pathogens .
Cellular Effects
6-Fluoro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid exerts significant effects on various types of cells and cellular processes. In bacterial cells, it disrupts DNA replication and transcription, leading to cell death . The compound also affects cell signaling pathways by inhibiting the synthesis of essential proteins required for bacterial survival . Additionally, it influences gene expression by preventing the transcription of genes involved in DNA replication and repair . In mammalian cells, the compound has minimal effects due to the lack of target enzymes, making it a safe and effective antibacterial agent .
Molecular Mechanism
The molecular mechanism of 6-Fluoro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid involves the inhibition of bacterial DNA gyrase and topoisomerase IV . The compound binds to the DNA-enzyme complex, stabilizing it and preventing the re-ligation of the DNA strands . This results in the accumulation of double-strand breaks in the bacterial DNA, leading to cell death . The binding interactions are highly specific to bacterial enzymes, ensuring minimal effects on mammalian cells . Additionally, the compound may induce changes in gene expression by preventing the transcription of genes involved in DNA replication and repair .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Fluoro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid change over time due to its stability and degradation . The compound is relatively stable under normal laboratory conditions, but it may degrade over time when exposed to light, heat, or acidic conditions . Long-term studies have shown that the compound maintains its antibacterial activity for extended periods, although its efficacy may decrease slightly due to degradation . In in vitro and in vivo studies, the compound has demonstrated sustained antibacterial effects, with minimal long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of 6-Fluoro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid vary with different dosages in animal models . At low doses, the compound effectively inhibits bacterial growth without causing significant adverse effects . At higher doses, it may cause toxic effects, including gastrointestinal disturbances, liver toxicity, and alterations in blood cell counts . Threshold effects have been observed, with a clear dose-response relationship between the compound’s concentration and its antibacterial efficacy . It is essential to determine the optimal dosage to maximize efficacy while minimizing adverse effects .
Metabolic Pathways
6-Fluoro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is involved in various metabolic pathways, primarily related to its antibacterial activity . The compound is metabolized in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 play a crucial role in the oxidation and reduction of the compound, leading to the formation of metabolites . These metabolites may have reduced antibacterial activity compared to the parent compound . The compound also affects metabolic flux by inhibiting bacterial enzymes involved in DNA replication and transcription .
Transport and Distribution
The transport and distribution of 6-Fluoro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid within cells and tissues are mediated by various transporters and binding proteins . The compound is absorbed into bacterial cells through porin channels in the outer membrane . Once inside the cell, it binds to DNA gyrase and topoisomerase IV, exerting its antibacterial effects . In mammalian cells, the compound is distributed primarily in the liver and kidneys, where it undergoes metabolism and excretion . The compound’s localization and accumulation are influenced by its chemical properties, including its lipophilicity and molecular size .
Subcellular Localization
The subcellular localization of 6-Fluoro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is primarily within the bacterial cytoplasm, where it interacts with DNA gyrase and topoisomerase IV . The compound’s activity is influenced by its ability to penetrate the bacterial cell membrane and reach its target enzymes . In mammalian cells, the compound is localized mainly in the cytoplasm and organelles involved in metabolism, such as the liver and kidneys . Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles, enhancing its antibacterial activity .
属性
IUPAC Name |
6-fluoro-8-methyl-4-oxo-1H-quinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNO3/c1-5-2-6(12)3-7-9(5)13-4-8(10(7)14)11(15)16/h2-4H,1H3,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFSSZLNICXHDGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1NC=C(C2=O)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-cyclobutyl-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B1462540.png)


![[1-(3-Fluorobenzoyl)piperidin-3-yl]methanol](/img/structure/B1462546.png)

![1-{4-[(1-Methoxypropan-2-yl)amino]piperidin-1-yl}ethan-1-one](/img/structure/B1462549.png)





![3-{[3-(Hydroxymethyl)piperidin-1-yl]methyl}benzonitrile](/img/structure/B1462558.png)
![[1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-3-yl]methanol](/img/structure/B1462559.png)
![1-{[(Butan-2-yl)carbamoyl]methyl}piperidine-3-carboxylic acid](/img/structure/B1462561.png)
